molecular formula C20H21FN4O2 B5675551 N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide

Cat. No. B5675551
M. Wt: 368.4 g/mol
InChI Key: BWPKXLSBMUSSFV-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that are synthesized for various scientific studies. Although specific information on this exact compound is scarce, similar compounds have been synthesized and evaluated for different biological activities, highlighting the importance of understanding their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic organic or aromatic acids transformed successively into esters, hydrazides, and then into 1,3,4-oxadiazole derivatives. The process involves reactions such as cyclization, condensation, and substitution to achieve the desired chemical structure (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing 1,3,4-oxadiazole rings, has been characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These studies provide valuable information on the conformation, bond lengths, and angles, crucial for understanding the compound's chemical behavior (Zeng et al., 2007).

Chemical Reactions and Properties

Compounds in this category often participate in various chemical reactions, including intra- and intermolecular hydrogen bonding, which influences their chemical stability and reactivity. Their ability to undergo rearrangements, substitutions, and other chemical transformations is crucial for their biological activity and application in different fields (Vivona et al., 1975).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are vital for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the presence of various functional groups (Ding et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are determined by the compound's functional groups and overall molecular architecture. These properties are essential for the compound's application in chemical syntheses and biological systems (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-25(2)19(15-8-10-16(21)11-9-15)20(26)22-13-17-23-18(27-24-17)12-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKXLSBMUSSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=NOC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Benzyl-1,2,4-oxadiazol-3-YL)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide

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